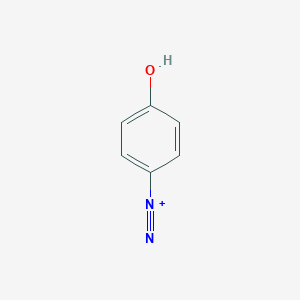

4-Hydroxybenzenediazonium

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxybenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-8-5-1-3-6(9)4-2-5/h1-4H/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQZSMDDRMKJRI-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N2O+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172597 | |

| Record name | Benzenediazonium, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19089-85-1 | |

| Record name | Benzenediazonium, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Quinone Diazides: A Deep Dive into Resonance, Stability, and Reactivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quinone diazides, also known as diazoquinones, represent a fascinating and highly versatile class of organic compounds. Their unique electronic structure, characterized by a delicate balance of resonance contributors, dictates their stability and reactivity. This guide provides a comprehensive exploration of the core principles governing the resonance structures of both ortho- and para-quinone diazides. We will dissect the factors that contribute to their stability, including the profound influence of substituent effects. Furthermore, this document details the key chemical transformations they undergo, such as the Wolff rearrangement, and outlines the modern experimental and computational methodologies employed to characterize these reactive intermediates. This whitepaper is intended for researchers, chemists, and drug development professionals who seek to leverage the unique properties of quinone diazides in synthesis, materials science, and medicinal chemistry.

Introduction: The Dual Nature of Quinone Diazides

Quinone diazides are cyclic α-diazocarbonyl compounds that hold a significant position in organic chemistry.[1] They are structurally characterized by a quinone ring system with a diazo group (=N₂) replacing one of the carbonyl oxygens. Their importance stems from their dual utility: they are stable enough to be isolated and handled, yet reactive enough to serve as precursors for highly versatile intermediates like carbenes and ketenes.[2][3] This controlled reactivity makes them invaluable in diverse fields, from the synthesis of complex natural products and pharmaceutical agents to their well-established role as photoactive components in photolithography for the electronics industry.[1][4][5][6]

Understanding the electronic nature of quinone diazides is paramount to harnessing their synthetic potential. The stability and reaction pathways are not governed by a single static structure but by a resonance hybrid of multiple contributing forms. This guide will delve into the nuances of these resonance structures and the factors that stabilize or destabilize the molecule, providing a foundational understanding for their rational application in research and development.

The Electronic Core: A Symphony of Resonance Structures

The reactivity of diazo compounds is rooted in their electronic structure, which is best described as a resonance hybrid of two primary Lewis structures: a neutral form with a double bond between carbon and nitrogen, and a zwitterionic form with a negative charge on the carbon and a triple bond between the nitrogens.[2] In quinone diazides, this fundamental resonance is extended through the conjugated π-system of the quinone ring, leading to further delocalization and stabilization.

The electronic structure is characterized by π electron density delocalized over the α-carbon and two nitrogen atoms, along with a separate orthogonal π system involving only the terminal nitrogens.[2] This makes them members of the 1,3-dipole class of compounds.[2]

Resonance in ortho-Quinone Diazides

In o-quinone diazides, the diazo group is adjacent to the carbonyl group. This proximity allows for significant electronic communication. The negative charge from the zwitterionic diazo contributor can be effectively delocalized onto the electronegative oxygen atom of the carbonyl group and throughout the aromatic ring.

The major resonance contributors for an o-quinone diazide are illustrated below. While the neutral diazoketone form (A) is often drawn, the zwitterionic forms (B, C, D) are crucial for understanding the molecule's polarity and reactivity. The delocalization of the negative charge onto the oxygen atom (Structure C) is a particularly significant stabilizing contributor, as oxygen is highly electronegative.

Figure 1: Key resonance contributors of an o-quinone diazide.

Resonance in para-Quinone Diazides

In p-quinone diazides, the diazo and carbonyl groups are situated at opposite ends of the ring. While direct resonance delocalization from the diazo carbon to the carbonyl oxygen is not possible in the same way as the ortho isomer, the conjugated system still allows for significant charge delocalization throughout the ring, contributing to stability.[7] The zwitterionic resonance structures are highly relevant, rendering the molecule polarized and reactive.[7] Photochemical studies on p-benzoquinone diazide carboxylic acids have shown the importance of both diradicaloid and zwitterionic resonance structures in describing their wave function and reactivity.[8]

Decoding Stability: From Resonance Contributors to Molecular Properties

The overall stability of a quinone diazide is a product of several interrelated factors, from the relative stability of its individual resonance forms to the electronic influence of substituents on the quinone ring.

Ranking Resonance Contributors

The contribution of each resonance structure to the overall hybrid is not equal. The relative importance can be estimated using these guiding principles:

-

Maximize Octets: Structures where all second-row elements have a full octet of electrons are more stable.

-

Minimize Formal Charge: Structures with fewer formal charges are generally more stable.

-

Place Negative Charge on Electronegative Atoms: Structures where negative charges reside on more electronegative atoms (like oxygen) are more significant contributors.[9]

Based on these rules, for o-quinone diazides (Figure 1), Structure C is a major contributor because the negative charge is on the highly electronegative oxygen atom and all atoms have filled octets. The extensive charge delocalization is a key stabilizing factor.

Overall Molecular Stability and Substituent Effects

The stability of diazo compounds, particularly their thermal stability, is a critical consideration for their safe handling and application in industry.[10] The presence of electron-withdrawing groups generally increases the stability of diazo compounds by delocalizing the electron density from the α-carbon.[2][11]

A comprehensive study on the thermal stability of 44 different diazo compounds using Differential Scanning Calorimetry (DSC) revealed critical structure-stability relationships:[10]

-

Electron-Withdrawing Groups (EWGs): Substituents that are strong σ-acceptors (e.g., -CF₃) or π-acceptors (e.g., -NO₂) on the aromatic ring serve to stabilize the diazo compound, leading to higher thermal onset temperatures for decomposition.[10]

-

Electron-Donating Groups (EDGs): Strong π-donating substituents (e.g., -OCH₃) generally confer lower thermal stability, resulting in lower decomposition onset temperatures.[10]

This data can be summarized as follows:

| Substituent Type on Ring | Example | Effect on Electron Density at Diazo Carbon | Impact on Thermal Stability |

| Strong π-donors | -OCH₃ | Increases | Decreases |

| Strong σ-acceptors | -CF₃ | Decreases | Increases |

| Strong π-acceptors | -NO₂ | Decreases | Increases |

| Table 1: Influence of Substituents on the Thermal Stability of Aryl Diazo Compounds.[10] |

This causality is rooted in the zwitterionic nature of the diazo group. EDGs increase the electron density on the α-carbon, destabilizing the negative charge of the major resonance contributor and making the molecule more prone to decomposition. Conversely, EWGs pull electron density away, stabilizing this negative charge and thus the molecule as a whole.

Reactivity and Synthetic Utility: The Wolff Rearrangement

The most significant reaction of quinone diazides, and α-diazoketones in general, is the Wolff Rearrangement . This reaction involves the conversion of the α-diazoketone into a highly reactive ketene intermediate upon thermal, photochemical, or metal-catalyzed induction, with the loss of dinitrogen (N₂).[3][12] This ketene can then be trapped by various nucleophiles (water, alcohols, amines) to generate carboxylic acid derivatives, making it a powerful tool for synthesis, including one-carbon homologation (Arndt-Eistert reaction) and ring contractions.[12][13]

The mechanism has been a subject of extensive study, with evidence for both a concerted pathway (where N₂ loss and rearrangement occur simultaneously) and a stepwise pathway involving a carbene intermediate.[13][14] The chosen reaction conditions can often influence the operative pathway.[13]

Figure 2: Generalized reaction pathway for the Wolff Rearrangement of an o-quinone diazide.

The choice of induction method is critical:

-

Thermal: Often requires high temperatures (e.g., 180 °C), which can limit its use with sensitive substrates.[3]

-

Photochemical: A convenient method that can be performed at low temperatures, but is only suitable if the product is not also light-sensitive.[3] The photoinduced Wolff Rearrangement is the key chemical transformation in diazonaphthoquinone (DNQ)-based photoresists.[1][15]

-

Metal-Catalyzed: Silver catalysts are commonly used to lower the required reaction temperature significantly compared to the thermal process.[3] More recently, other transition metals have been used to catalyze reactions of quinone diazides that proceed via metal-carbene intermediates, such as C-H insertion and cyclopropanation.[5][16]

Methodologies for Characterization

A thorough understanding of quinone diazides requires a combination of synthetic, spectroscopic, and computational techniques.

Experimental Protocol: Synthesis and Spectroscopic Analysis

A. Synthesis: Diazotization of Aminophenols A common and direct method for preparing quinone diazides is the diazotization of the corresponding aminophenol or aminonaphthol using sodium nitrite under acidic conditions.[17]

-

Step 1: Dissolution. Dissolve the starting aminophenol in an appropriate acidic aqueous solution (e.g., H₂SO₄/acetic acid) and cool the mixture to 0–5 °C in an ice bath.

-

Step 2: Diazotization. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The in-situ generated nitrous acid (HNO₂) reacts with the amine to form a diazonium salt.

-

Step 3: Deprotonation & Isolation. The intermediate aliphatic diazonium is deprotonated at the α-carbon, facilitated by the electron-withdrawing nature of the ring, to form the neutral diazo compound.[11] The resulting quinone diazide often precipitates from the solution and can be isolated by filtration, washed with cold water, and dried.

B. Spectroscopic Characterization Spectroscopic methods provide direct evidence of the molecular structure and bonding within quinone diazides.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is one of the most powerful tools for identifying diazo compounds.

-

Protocol: Acquire a spectrum of the solid sample using a KBr pellet technique or of a solution in a suitable solvent (e.g., CH₂Cl₂).

-

Interpretation: Look for a very strong, sharp absorption band in the region of 2100–2150 cm⁻¹ , which is characteristic of the N≡N stretching vibration of the diazo group. The C=O stretch of the quinone carbonyl typically appears as a strong band between 1600–1650 cm⁻¹ . The precise positions of these bands can give clues about the relative contribution of different resonance structures.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the electronic environment of the atoms.

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C spectra.

-

Interpretation: The chemical shifts of the ring protons and carbons can indicate the degree of charge delocalization. For example, increased electron density at certain positions due to resonance will result in upfield shifts (lower ppm values) for the attached nuclei. The ¹³C chemical shift of the diazo carbon is also a key diagnostic peak.

-

| Spectroscopic Technique | Characteristic Signal | Typical Range / Observation |

| FT-IR | N≡N stretch | 2100–2150 cm⁻¹ (very strong, sharp) |

| FT-IR | C=O stretch | 1600–1650 cm⁻¹ (strong) |

| ¹³C NMR | Diazo Carbon (C=N₂) | ~60–90 ppm |

| ¹H NMR | Ring Protons | Chemical shifts reflect charge distribution |

| Table 2: Summary of Key Spectroscopic Data for Quinone Diazide Characterization. |

Computational Workflow: DFT Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for probing the electronic structure and stability of molecules that may be difficult to study experimentally.[18][19]

-

Step 1: Structure Optimization. Build the molecular structure of the quinone diazide using a molecular editor. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[18][20]

-

Step 2: Vibrational Frequency Calculation. Perform a frequency calculation on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and allows for the prediction of the IR spectrum, which can be compared directly with experimental data.[20]

-

Step 3: Electronic Structure Analysis. Use post-processing analyses to understand electron distribution.

-

Natural Bond Orbital (NBO) Analysis: This method can be used to analyze charge distribution and orbital interactions, providing quantitative insight into resonance effects.[18]

-

Molecular Electrostatic Potential (MEP): An MEP map visually shows the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the reactive sites.[18]

-

-

Step 4: Reactivity Prediction. Calculate the energies of transition states for reactions like the Wolff rearrangement to predict reaction barriers and understand mechanistic pathways.[21]

Conclusion and Future Outlook

The chemistry of quinone diazides is a masterful display of how resonance delocalization governs molecular stability and reactivity. The balance between the neutral and multiple zwitterionic contributors, finely tuned by the quinone scaffold and its substituents, allows these compounds to act as stable yet activatable precursors for powerful synthetic intermediates. A thorough understanding of these fundamental principles, aided by modern spectroscopic and computational tools, is essential for their effective application.

For drug development professionals, the synthetic utility of quinone diazides, particularly via the Wolff rearrangement and metal-catalyzed carbene reactions, offers robust pathways to construct complex molecular architectures found in biologically active compounds.[4][22] As synthetic methodologies continue to advance, the controlled reactivity of quinone diazides will undoubtedly be harnessed to create novel therapeutics and functional materials, solidifying their role as a cornerstone of modern organic synthesis.

References

- Diazo compounds: synthesis, carbene generation and reactivity. RSC Publishing.

- Photoinduced Wolff-Rearrangement of 2-Diazo-1-naphthoquinones: Evidence for the Participation of a Carbene Intermediate. Journal of the American Chemical Society.

- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.

- Diazo. Wikipedia.

- Wolff rearrangement. Wikipedia.

- Wolff Rearrangement. J&K Scientific LLC.

- The Interplay between Diradical Character and Stability in Organic Molecules. MDPI.

- Wolff-Rearrangement. Organic Chemistry Portal.

- Diazo Compounds: Versatile Tools for Chemical Biology. Raines Lab.

- Wolff Rearrangement. Chemistry LibreTexts.

- Photochemistry of p-Benzoquinone Diazide Carboxylic Acids: Formation of 2,4-Didehydrophenols. Southern Methodist University.

- Advances in the synthesis and application of quinones. Nottingham ePrints.

- Diazocarbonyl and Related Compounds in the Synthesis of Azoles. National Center for Biotechnology Information.

- DIAZONAPHTHOQUINONES: SYNTHESIS, REACTIONS AND APPLICATIONS. HETEROCYCLES.

- Quinone-based compounds in drug discovery : trends and applications. University of California Riverside.

- Quinone-Based Compounds in Drug Discovery: Trends and Applications. ResearchGate.

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Center for Biotechnology Information.

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.

- The Emergence of Quinone Methides in Asymmetric Organocatalysis. MDPI.

- Quinone diazides for olefin functionalization. Angewandte Chemie International Edition.

- RESONANCE STRUCTURES, ELECTRON MOBILITY AND DELOCALIZATION. University of Wisconsin-Platteville.

- A Direct Photolithography Strategy for Full-Color QLEDs via a Bisazide Crosslinker. MDPI.

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. ScienceDirect.

- Recent quinone diazide based transformations via metal–carbene formation. New Journal of Chemistry.

- Stability due to Resonance. Khan Academy.

- Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Semantic Scholar.

- Synthesis of para‐ and ortho‐quinone diazides by diazotization of the corresponding aminophenol. ResearchGate.

- (a) Resonance structures of diazo compounds; (b) Classification of stabilized diazo compounds. ResearchGate.

- Quinones as photosensitizer for photodynamic therapy: ROS generation, mechanism and detection methods. Photodiagnosis and Photodynamic Therapy.

- Photolithography chapter by scotten w. jones. SlideShare.

- Resonance structures of quinonimide anions show that deprotonated nitrenes may have both nitrene and quinone characteristics. ResearchGate.

- Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems. eScholarship, University of California.

- Resonance effects in substituted benzoquinones. Crystal and molecular structure of 2,5-bisazetidino-1,4-benzoquinone monohydrate and 2,5-bishexamethylenimino-1,4-benzoquinone. South African Journal of Chemistry.

- Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. National Center for Biotechnology Information.

- Synthesis, computational study and characterization of a 3-{[2,3-diphenylquinoxalin-6-yl]diazenyl}-4-hydroxy-2H-chromen-2- one azo dye for dye-sensitized solar cell applications. ResearchGate.

- Functionalized o-Quinones: Concepts, Achievements and Prospects. MDPI.

- Preparation, physico-chemical and spectroscopic investigation of thiacetazone and quinalizarin complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Pb(II). ResearchGate.

- Conformational stability, quantum computational (DFT), vibrational, electronic and non-covalent interactions (QTAIM, RDG and IGM) of antibacterial compound N-(1-naphthyl)ethylenediamine dihydrochloride. Journal of Molecular Structure.

- Major Resonance Contributor and Resonance Hybrid. YouTube.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Diazo - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. search.library.ucr.edu [search.library.ucr.edu]

- 5. Quinone diazides for olefin functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photolithography chapter by scotten w. jones | PDF [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. s3.smu.edu [s3.smu.edu]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]

- 12. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 13. Wolff-Rearrangement [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent quinone diazide based transformations via metal–carbene formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems [escholarship.org]

- 22. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Diazoniophenolate: Electronic Transitions and Solvatochromic Dynamics

Executive Summary

The electronic absorption spectrum of 4-diazoniophenolate (also known as 4-diazo-2,5-cyclohexadien-1-one) represents a critical case study in physical organic chemistry, bridging the gap between fundamental resonance theory and applied photolithography. Unlike simple diazonium salts, this molecule exists as a resonance hybrid between a zwitterionic diazonium phenolate and a neutral quinone diazide. This duality dictates its unique negative solvatochromism and its utility as the photoactive chromophore in DNQ (DiazoNaphthoQuinone) photoresists.

This guide provides a rigorous analysis of the spectral properties, synthesis, and photochemical behavior of 4-diazoniophenolate, designed for researchers optimizing photoactive compounds for drug delivery or semiconductor manufacturing.

Structural Dynamics & Electronic Theory

To interpret the electronic absorption spectra, one must first accept that "4-diazoniophenolate" is a misnomer if viewed statically. It behaves as a "chameleon" molecule whose electronic distribution is solvent-dependent.

The Resonance Hybrid

The ground state is described by two limiting canonical forms:

-

Zwitterionic Form (A): Aromatic phenolate anion coupled to a diazonium cation. High dipole moment.

-

Quinonoid Form (B): Neutral quinone diazide with significant double-bond character at the C-N and C-O terminals.

The electronic transition of interest is a

Visualization of Resonance

The following diagram illustrates the resonance contribution and the resulting hybrid structure.

Solvatochromism & Spectral Characteristics[1][2][3][4][5][6][7][8]

4-diazoniophenolate exhibits negative solvatochromism (hypsochromic/blue shift) with increasing solvent polarity.

Mechanism of Negative Solvatochromism

-

Ground State: Highly polar (Zwitterionic character dominates). Polar solvents (e.g., water, methanol) stabilize the ground state significantly via dipole-dipole interactions and hydrogen bonding.

-

Excited State: The charge transfer transition reduces the dipole moment (the molecule becomes more "quinonoid" and neutral upon excitation). Polar solvents stabilize the excited state less than the ground state.

-

Result: The energy gap (

) between HOMO and LUMO increases in polar solvents, shifting absorption to shorter wavelengths (higher energy).

Quantitative Spectral Data

The following table summarizes the absorption maxima (

| Solvent | Polarity ( | Visual Color | Transition Type | |

| 1,4-Dioxane | 0.164 | ~395 | Deep Yellow | |

| Chloroform | 0.259 | ~385 | Yellow | |

| Ethanol | 0.654 | ~360 | Pale Yellow | |

| Water | 1.000 | ~348 | Very Pale Yellow |

Analytic Insight: In drug development or probe design, if you require the diazo moiety to absorb visible light (>400nm) for activation, you must either use a non-polar formulation vehicle or substitute the phenyl ring with a naphthalene system (DNQ), which inherently red-shifts the absorption.

Experimental Protocols

Synthesis & Isolation

Objective: Synthesize 4-diazoniophenolate from 4-aminophenol. Safety Warning: Dry diazonium salts are shock-sensitive explosives. Keep the product in solution or wet paste whenever possible. Handle in a fume hood behind a blast shield.

Step-by-Step Methodology:

-

Acidification: Dissolve 4-aminophenol (10 mmol) in 3M HCl (20 mL). Cool to 0–5°C in an ice-salt bath.

-

Diazotization: Dropwise add

solution (1.1 eq in water) while maintaining temperature <5°C. Stir for 20 min. Result: Clear solution of 4-hydroxybenzenediazonium chloride. -

Neutralization (Critical): To isolate the diazoniophenolate (zwitterion), carefully neutralize the acidic solution with saturated sodium acetate or dilute NaOH until pH ~7.0.

-

Observation: The solution will shift from colorless to yellow/orange as the phenolic proton is removed and the quinone diazide resonance takes effect.

-

-

Purification: Extract rapidly with dichloromethane (DCM) if the solid does not precipitate, or filter the precipitate if high concentration allows. Recrystallize from acetone/ether (Caution: Explosion risk).

Spectroscopic Measurement

-

Solvent Prep: Use HPLC-grade solvents. De-gas to prevent oxygen quenching if performing subsequent photolysis.

-

Blanking: Blank the UV-Vis spectrophotometer with the pure solvent.

-

Concentration: Prepare a

M stock solution. The extinction coefficient ( -

Dark Mode: Perform all dilutions in amber glassware or low-light conditions to prevent premature Wolff rearrangement.

Photochemical Behavior: The Wolff Rearrangement[9][10][11]

The primary utility of 4-diazoniophenolate in lithography and photoaffinity labeling is its ability to undergo the Wolff Rearrangement upon UV irradiation.

The Mechanism

Upon absorption of a photon (typically 350–400 nm), the molecule ejects nitrogen gas to form a singlet carbene. This unstable intermediate rearranges to a ketene, which then reacts with nucleophiles (like water) to form a ring-contracted carboxylic acid.[1][2]

Application Relevance

-

Lithography: The starting material (Diazo) is insoluble in aqueous base. The product (Carboxylic Acid) is soluble. This solubility switch allows for the development of positive photoresists.

-

Drug Development: The carbene intermediate is highly reactive and can insert into C-H or N-H bonds of target proteins, acting as a photoaffinity label to map drug binding sites.

Computational Correlation (TD-DFT)[3][12][13]

For researchers verifying experimental data with theoretical models, Time-Dependent Density Functional Theory (TD-DFT) provides accurate predictions for this system.

-

Functional/Basis Set: B3LYP/6-311+G(d,p) is the standard for organic diazo systems.

-

Solvation Model: PCM (Polarizable Continuum Model) must be used. Gas-phase calculations will fail to predict the negative solvatochromism.

-

Key Transitions:

-

HOMO: Localized on the phenolate ring (

).[3] -

LUMO: Localized on the diazo group (

). -

Oscillator Strength (

): The

-

References

-

Anderson, J. C., & Reese, C. B. (1962). The Wolff Rearrangement of 4-Diazo-2,5-cyclohexadien-1-one. Proceedings of the Chemical Society.

-

Kazitsyna, L. A., et al. (1968). Electronic Absorption Spectra of Diazonium Salts and Diazophenols. Russian Chemical Reviews.

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.

-

Pacansky, J., & Lyerla, J. R. (1979). Photochemical decomposition mechanisms for AZ-type photoresists. IBM Journal of Research and Development.

-

Zeller, K. P. (1975).[4] The Wolff Rearrangement of α-Diazocarbonyl Compounds. Angewandte Chemie International Edition.

Sources

Technical Guide: Solubility and Stability Profile of 4-Hydroxybenzenediazonium Tetrafluoroborate

[1][2]

1Executive Summary

4-Hydroxybenzenediazonium tetrafluoroborate (CAS 772-99-6) represents a critical class of arenediazonium salts where the counterion (

Core Recommendation: For synthetic applications (e.g., azo coupling, surface modification), anhydrous acetonitrile (MeCN) is the gold-standard solvent, offering the optimal balance of high solubility and kinetic stability.[3] Diethyl ether serves as the primary antisolvent for purification.[3][2]

Physicochemical Identity & Mechanism[3][4]

To master the solubility of this compound, one must understand the competing forces at the molecular level:

-

The Cation (

): The phenolic hydroxyl group is a strong hydrogen bond donor.[1][2] In solution, it can deprotonate to form a neutral quinone diazide ( -

The Anion (

): The tetrafluoroborate anion is non-coordinating and less hydrophilic than halides (

The "Quinone Diazide" Equilibrium

Unlike simple benzenediazonium salts, the 4-hydroxy variant exhibits acid-base behavior:

Solubility Profile in Organic Solvents[1][2][3][5]

The following data categorizes solvents based on their thermodynamic capacity to solvate the ion pair and their kinetic suitability (stability).

Table 1: Solvent Compatibility Matrix[2][3]

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Notes |

| Polar Aprotic | Acetonitrile (MeCN) | High | Low | Preferred. Excellent for synthesis and electrochemistry.[1][3][2] |

| DMSO, DMF | High | High | Dissolves well but promotes thermal decomposition and side reactions.[3][2] | |

| Acetone | Moderate/High | Moderate | Good for rapid reactions; risk of aldol-type side reactions with base.[1][3][2] | |

| Protic | Methanol, Ethanol | Moderate | High | Risk of reduction (dediazoniation) to phenol or ether formation.[3][2] |

| Water | Low/Moderate | Moderate | Solubility is pH-dependent.[1][3][2] Use | |

| Non-Polar / Ethers | Diethyl Ether ( | Insoluble | Low | Antisolvent. Used to precipitate the pure salt from MeCN/Water.[1][2] |

| Hexane, Toluene | Insoluble | Low | Used for washing precipitates.[3][2] | |

| Dichloromethane (DCM) | Low | Low | Poor solubility; sometimes used as a suspension medium.[2] |

Critical Solvent Insights

-

Acetonitrile (The Standard): MeCN is the solvent of choice because it possesses a high dielectric constant (

) to dissociate the ion pair but lacks the nucleophilicity to attack the diazonium group.[1][2] -

The DMSO Trap: While DMSO dissolves the salt readily, it is nucleophilic.[3][2] At elevated temperatures or prolonged storage, DMSO can attack the electrophilic nitrogen, leading to rapid decomposition and gas evolution (

).[3][2] -

Alcoholic Reduction: Primary alcohols can act as reducing agents, converting the diazonium group to a hydrocarbon (hydrodediazoniation) or forming an aryl ether.[3][2] Avoid alcohols for storage or long-duration reactions.[1][3][2]

Visualizing the Solubility & Stability Logic

The following diagram illustrates the decision-making process for solvent selection, balancing solubility against the risk of decomposition.

Caption: Decision tree for solvent selection emphasizing the trade-off between solubility and chemical inertness.

Experimental Protocols

Protocol A: Quantitative Solubility Determination

Use this protocol to verify solubility for your specific batch, as impurities (water, NaBF4) significantly affect results.[1][3]

-

Preparation: Dry a 10 mL volumetric flask and a 0.45 µm PTFE syringe filter.

-

Saturation: Add excess 4-hydroxybenzenediazonium tetrafluoroborate (approx. 200 mg) to 2 mL of the target solvent (e.g., Acetonitrile) in a vial.

-

Equilibration: Vortex for 1 minute, then sonicate for 5 minutes at <20°C (use an ice bath to prevent thermal decomposition).

-

Filtration: Filter the supernatant through the PTFE filter into a tared vessel.

-

Quantification: Evaporate the solvent under a stream of nitrogen (do not use heat) or analyze an aliquot via UV-Vis spectroscopy (dilute significantly; monitor

nm depending on pH).[1][2]

Protocol B: Purification via Anti-Solvent Precipitation

This is the standard method to recover high-purity salt from reaction mixtures.[1][3][2]

-

Dissolution: Dissolve the crude diazonium salt in the minimum amount of cold Acetonitrile (

). -

Filtration: Filter rapidly to remove inorganic salts (

, -

Precipitation: Slowly add cold Diethyl Ether (

) to the filtrate with vigorous stirring. A ratio of 1:5 (MeCN:Ether) is typically effective.[2] -

Collection: Collect the white/off-white precipitate via vacuum filtration.[1][3][2]

-

Drying: Wash with cold ether and dry under high vacuum at room temperature.[1][3][2] Do not heat.

Stability & Safety Considerations

Thermal Instability

Aryldiazonium tetrafluoroborates are generally more stable than chlorides, often decomposing at temperatures >90°C in the solid state.[3][2][4] However, in solution, the decomposition temperature (

Safety Hazards[2][3][7]

References

-

Hanson, P., et al. (2020).[3][2] A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkivoc. Link

- Relevance: confirms solubility in polar solvents (MeCN, DMSO)

-

Sigma-Aldrich. (n.d.).[1][3][2] 4-Methoxybenzenediazonium tetrafluoroborate Product Sheet. Link

- Relevance: Provides comparative physicochemical data for the closely related methoxy deriv

-

Reshetnyak, O. V., et al. (2025).[3][2] Reaction of metals with benzenediazonium tetrafluoroborate in aprotic solvents. ResearchGate. Link

- Relevance: Details the behavior of diazonium salts in acetonitrile and the formation of complexes/decomposition products.

-

BenchChem. (2025).[1][3][2][5][4] A Comparative Guide to the Stability of Diazonium Tetrafluoroborate versus Chloride Salts. Link

- Relevance: Validates the stability advantages of BF4 salts and general solubility trends.

-

ChemicalBook. (2025).[1][3][2] Benzenediazonium tetrafluoroborate Properties. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. BENZENEDIAZONIUM,TETRAFLUOROBORATE | 369-57-3 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Methoxybenzenediazonium tetrafluoroborate | 459-64-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

Thermodynamic Volatility & Control: A Guide to Phenolic Diazonium Salts

Topic: Thermal Stability of Phenolic Diazonium Salts Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Safety Engineers

Executive Summary

Phenolic diazonium salts represent a unique class of energetic intermediates. Unlike their simple arenediazonium counterparts, which are often too unstable for isolation, phenolic diazonium species exist in a pH-dependent equilibrium with their zwitterionic form—quinone diazides (also known as diazo-oxides). This structural duality grants them enhanced thermal stability, enabling their widespread use in photo-lithography (DNQ resists) and drug synthesis. However, this stability is metastable; under specific thermal or catalytic triggers, they undergo rapid, high-energy decomposition via the Wolff Rearrangement or homolytic dediazoniation. This guide details the thermodynamic boundaries, decomposition mechanisms, and mandatory safety protocols for handling these potent compounds.[1]

Part 1: The Structural Paradox (Cation vs. Zwitterion)

The thermal stability of a phenolic diazonium salt is dictated by its protonation state. You are not dealing with a single species, but a dynamic equilibrium.

The Acid-Base Equilibrium

In highly acidic media (pH < 3), the molecule exists as the Diazonium Cation (

-

Diazonium Cation (Acidic): High reactivity, low thermal stability. Subject to nucleophilic attack (

mechanism) by water or counter-ions. -

Quinone Diazide (Neutral/Basic): Significantly higher thermal stability due to resonance delocalization of the negative charge on the oxygen into the ring, stabilizing the diazo group.

Key Insight: For isolation or storage, the quinone diazide form is preferred. However, this form is susceptible to light-induced decomposition (photolysis), requiring amber glassware and UV-shielding.

Part 2: Mechanisms of Decay

Understanding how these molecules break down is prerequisite to preventing unplanned energetic events.

Ionic Dediazoniation (The "Silent" Killer)

Occurs primarily in the cationic form. The

The Wolff Rearrangement (The "Useful" Explosion)

Specific to ortho-quinone diazides (e.g., 1,2-naphthoquinone-2-diazide). Upon heating or irradiation, the molecule expels

Homolytic Scission (The Runaway Trigger)

In the presence of transition metals (Fe, Cu) or reducing agents, the C-N bond cleaves homolytically, generating aryl radicals. This pathway often initiates chain reactions, leading to deflagration.

Visualization: Decomposition Pathways

Caption: Divergent decomposition pathways dependent on pH and external triggers. The Wolff Rearrangement is the primary thermal pathway for quinone diazides.

Part 3: Thermal Characterization Data

The following data aggregates DSC (Differential Scanning Calorimetry) onsets. Note the distinct stability gap between simple diazonium salts and the stabilized quinone diazides.

Table 1: Comparative Thermal Stability (

| Compound Class | Specific Example | Enthalpy ( | Stability Rating | |

| Simple Salt | Benzenediazonium chloride | ~5°C (dry) | > 150 kJ/mol | Critical (Do not isolate) |

| Simple Salt | 4-Nitrobenzenediazonium | ~95°C | ~180 kJ/mol | Poor |

| Phenolic (Salt) | 4-Hydroxybenzenediazonium chloride | ~40°C | High | Low |

| Quinone Diazide | 1,2-Naphthoquinone-2-diazide | 110 - 120°C | 160 kJ/mol | Moderate (Isolatable) |

| Quinone Diazide | Sodium 2-diazo-1-naphthol-5-sulfonate | > 140°C | High | Good (Type D Self-Reactive) |

| Quinone Diazide | 9,10-Phenanthraquinone diazide | > 215°C | Moderate | Excellent |

Data Synthesis:

-

Ortho vs. Para: 1,2-isomers (ortho) are generally less stable than 1,4-isomers due to electrostatic repulsion between the carbonyl oxygen and the diazo group, yet they are still stable enough for industrial use.

-

Sulfonate Stabilization: The addition of a sulfonate group (common in lithography) significantly raises the decomposition temperature (e.g., Sodium 2-diazo-1-naphthol-5-sulfonate).

-

Energetics: While

is high for quinone diazides, the energy release (

Part 4: Operational Safety Protocol (Self-Validating)

Handling phenolic diazonium salts requires a "Type D" Self-Reactive substance protocol.[2] This workflow ensures that accumulation of unstable intermediates is detected before a thermal event occurs.

Critical Control Points (CCPs):

-

Nitrite Limiting: Never use excess sodium nitrite without immediate quenching (sulfamic acid or urea). Unreacted

lowers the decomposition temperature of the product. -

Metal Scavenging: Use glass-lined or passivated reactors. Trace iron (

) can lower -

No Dry Scraping: Phenolic diazonium salts are triboelectric and shock-sensitive when dry. Always handle as a wet cake or slurry.

Experimental Workflow: Synthesis & Isolation

Caption: Safety logic for synthesis. Red nodes indicate high-risk operations requiring blast shielding and anti-static precautions.

Emergency Stabilization

If a thermal runaway is detected (temperature rise > 1°C/min without external heat):

-

Dilute: Immediately dump the reaction into a pre-staged quench tank containing 5x volume of ice water.

-

Vent: Ensure relief valves are not fouled by foam (diazonium decomposition generates massive

foam).

Part 5: References

-

Schotten, C., et al. (2020).[3][4][5] "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." Organic Process Research & Development, 24(10), 2336–2341.[5] Link[4][5]

-

Sheng, M., et al. (2015). "Reactive chemical hazards of diazonium salts." Process Safety Progress, 34(4). Link

-

CAMEO Chemicals. (2025). "Sodium 2-diazo-1-naphthol-5-sulfonate Safety Data." NOAA. Link

-

Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Standard text for Wolff Rearrangement mechanisms).

-

BenchChem. (2025). "Stability of Diazonium Tetrafluoroborate versus Chloride Salts." Link

Sources

- 1. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]

- 2. Sodium 2-diazo-1-naphthol-5-sulfonate | 2657-00-3 [chemicalbook.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]

Application Note: In Situ Synthesis and Azo Coupling of 4-Hydroxybenzenediazonium

Executive Summary & Scientific Rationale

The synthesis of azo dyes and pharmaceutical intermediates (e.g., sulfasalazine analogs) often requires the diazotization of electron-rich amines. 4-Aminophenol presents a unique challenge and opportunity in this domain. Unlike simple anilines, the resulting 4-hydroxybenzenediazonium salt exists in a pH-dependent equilibrium with its zwitterionic form, 4-diazo-2,5-cyclohexadien-1-one (also known as a quinone diazide or diazooxide).

This duality reduces the electrophilicity of the diazonium species compared to nitro-substituted analogs but significantly increases its stability in aqueous solution. However, isolation of the dry salt poses a severe explosion hazard.[1] Therefore, an in situ protocol is not merely convenient—it is a mandatory safety constraint.

This guide details a self-validating, in situ workflow for generating 4-hydroxybenzenediazonium and subsequently coupling it with activated aromatics (e.g.,

Mechanistic Insight: The Quinone Diazide Equilibrium

To optimize this reaction, one must understand the species present in the reaction vessel. Upon diazotization, 4-aminophenol does not simply form a cationic salt; it rapidly equilibrates.

-

Acidic Phase (Generation): In strong acid (HCl), the species exists predominantly as the 4-hydroxybenzenediazonium cation . This is the reactive electrophile required for coupling.[1]

-

Neutral/Basic Phase (Buffering): As pH rises, the phenolic proton is lost, forming the quinone diazide (neutral zwitterion). This species is far less electrophilic and will not effectively couple with weak nucleophiles.

Operational Implication: The diazotization must occur at pH < 2 to generate the active species. However, the coupling step usually requires a basic pH (9–10) to activate the coupling partner (e.g., turning naphthol into naphthoxide). Therefore, the protocol requires a "pH Swing" strategy: generate in acid, then slowly add to a buffered basic solution of the coupler.

Visualization: Reaction Pathway & Equilibrium

Figure 1: The acid-base equilibrium between the reactive diazonium cation and the stable quinone diazide determines the success of the coupling reaction.

Safety Directives (The "Never" List)

Diazonium salts are high-energy compounds. Adherence to these rules is non-negotiable.

-

NEVER isolate the dry salt: 4-hydroxybenzenediazonium chloride is shock-sensitive and thermally unstable when dry.

-

Temperature Control: Maintain reaction temperature

. Above 10°C, the diazonium group hydrolyzes to form hydroquinone/quinone, releasing -

Venting: Ensure the vessel is not sealed; nitrogen gas evolution from side reactions can pressurize glassware.

-

Quenching: Excess nitrous acid must be destroyed before coupling to prevent nitrosation of the coupling partner.

Experimental Protocol

Phase A: Reagents & Equipment

| Reagent | Role | Grade/Conc. |

| 4-Aminophenol | Precursor | >98% Purity |

| Sodium Nitrite ( | Diazotizing Agent | 2.5 M Aqueous Soln |

| Hydrochloric Acid ( | Proton Source | 6 M (diluted from conc.) |

| Sulfamic Acid / Urea | Nitrite Scavenger | Solid / Sat. Solution |

| Potassium Iodide-Starch Paper | Validator | Indicator Paper |

| Coupling Partner | Reagent Grade | |

| Sodium Hydroxide ( | Base (for coupler) | 2 M Solution |

Phase B: In Situ Diazotization (The Generator)

Objective: Generate 10 mmol of 4-hydroxybenzenediazonium chloride.

-

Dissolution:

-

In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, suspend 1.09 g (10 mmol) of 4-aminophenol in 10 mL of water .

-

Slowly add 5 mL of 6 M HCl . The amine should dissolve; if suspension remains, add small aliquots of water.

-

Note: The solution is now acidic (pH < 1).

-

-

Cooling:

-

Immerse the flask in an ice-salt bath . Place a thermometer directly in the solution.

-

Cool to 0–2°C .

-

-

Nitrosation (Dropwise Addition):

-

Validation (The Starch-Iodide Endpoint):

-

Wait 2 minutes after the last drop.

-

Dip a glass rod into the reaction and touch it to Starch-Iodide paper .

-

Result Interpretation:

-

-

Quenching (The Safety Lock):

-

Once the "Instant Blue" endpoint is confirmed, add solid Sulfamic Acid (~50-100 mg) or Urea.

-

Stir for 5 minutes.

-

Re-test: Starch-Iodide paper should now remain white . This confirms excess

is destroyed, preventing side reactions in the next step.

-

Phase C: Azo Coupling (The Application)

Objective: Couple with

-

Preparation of Coupler:

-

The Coupling Event:

-

Slowly pour the cold Diazonium solution (Phase B) into the stirring Naphthoxide solution (Phase C) .

-

Observation: A thick, brick-red to orange precipitate will form immediately.

-

pH Check: Ensure the mixture remains basic (pH > 8) during addition. Add more NaOH if necessary. If the pH drops to acid, the naphthoxide reprotonates and coupling stops.

-

-

Maturation:

-

Stir the slurry for 30 minutes at 0–5°C, then allow it to warm to room temperature over 30 minutes.

-

-

Isolation:

-

Filter the solid via vacuum filtration (Buchner funnel).

-

Wash with cold water (

mL) to remove salts. -

Safety: The product is an azo dye and is stable. It can be dried in an oven at 60°C.

-

Workflow Visualization

Figure 2: Step-by-step workflow emphasizing the critical validation loop (Starch-Iodide) and the convergence of the two reaction streams.

Troubleshooting & Data Analysis

| Observation | Diagnosis | Corrective Action |

| Evolution of gas bubbles during diazotization | Temperature too high (>10°C); Diazo decomposing to phenol + | Discard batch. Restart with better ice bath. Ensure slow addition. |

| Starch-Iodide does not turn blue | Insufficient Nitrite or bad paper. | Add 10% excess |

| Precipitate is tarry/black | Oxidation of aminophenol or polymerization. | Ensure atmosphere is inert (optional). Check purity of starting amine. |

| Low Yield during coupling | pH dropped below 7. | The coupling partner (naphthol) protonated. Add NaOH to keep pH > 9. |

References

-

Allen, D. (2025). Diazonium Salts: Reactions, Properties, Advantages & Uses. Retrieved from [Link]

-

Sheng, M., et al. (2015).[10] Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azo Coupling Mechanism and Conditions. Retrieved from [Link]

-

Yokogawa Electric Corp. (n.d.). pH Control in Diazo Coupler Applications. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of Benzenediazonium Chloride. Retrieved from [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Azo Coupling [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. Dediazoniation of p-hydroxybenzenediazonium ion in a neutral aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Electrochemical Grafting of 4-Hydroxybenzenediazonium on Glassy Carbon for Advanced Sensor Development

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical grafting of 4-hydroxybenzenediazonium onto a glassy carbon electrode (GCE). This surface modification technique yields a robust and versatile platform with significant potential for the development of sensitive and selective electrochemical sensors.

Scientific Introduction: The Rationale for 4-Hydroxyphenyl Functionalization

The covalent modification of electrode surfaces with organic molecules is a cornerstone of modern electrochemistry, enabling the fine-tuning of interfacial properties for a myriad of applications.[1] Among the various modification strategies, the electrochemical reduction of aryldiazonium salts stands out for its simplicity, robustness, and versatility.[1] This method facilitates the formation of a strong, covalent bond between an aryl group and a carbon-based electrode, such as glassy carbon.[2]

The choice of 4-hydroxybenzenediazonium as the modifying agent is predicated on the unique electrochemical properties of the resulting 4-hydroxyphenyl-grafted surface. The phenolic hydroxyl group is electrochemically active, undergoing a well-defined oxidation reaction. This intrinsic redox activity can be harnessed for direct sensing applications or as a versatile anchor for the subsequent immobilization of biomolecules, such as enzymes or antibodies, for biosensor development. Furthermore, the presence of the hydroxyl group can modulate the surface energy and hydrophilicity of the electrode, influencing its interaction with target analytes in solution.

Mechanism of Electrochemical Grafting

The electrochemical grafting of 4-hydroxybenzenediazonium onto a glassy carbon surface proceeds via a radical-mediated mechanism. The process is initiated by the one-electron reduction of the diazonium cation at the electrode surface. This reduction is highly favorable and leads to the rapid expulsion of a dinitrogen molecule (N₂), a thermodynamically stable species, and the formation of a highly reactive 4-hydroxyphenyl radical. This radical then attacks the glassy carbon surface, forming a stable carbon-carbon covalent bond.

The initial grafting process can be followed by subsequent reactions where the newly formed aryl radicals can attack already grafted phenyl rings, leading to the formation of a multilayered film.[2][3] The thickness and morphology of this film can be controlled by key experimental parameters such as the concentration of the diazonium salt, the applied potential or current, and the duration of the electrochemical process.[2][4]

Caption: Experimental workflow for the preparation and characterization of a 4-hydroxyphenyl-modified GCE.

Characterization of the Modified Electrode

Thorough characterization is essential to confirm the successful grafting and to understand the properties of the modified surface.

Electrochemical Characterization

-

Cyclic Voltammetry (CV):

-

In a Redox Probe Solution: Record the CV of the modified electrode in a solution containing a standard redox probe, such as [Fe(CN)₆]³⁻/⁴⁻ or [Ru(NH₃)₆]³⁺. A decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare GCE indicates the formation of a blocking layer on the electrode surface, confirming successful grafting.

-

In a Blank Electrolyte: To characterize the grafted 4-hydroxyphenyl layer itself, run a CV in a blank buffer solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). An irreversible oxidation peak should be observed at a positive potential (typically between +0.4 V and +0.6 V vs. Ag/AgCl), corresponding to the oxidation of the phenolic hydroxyl group to a quinone-like species. The presence of this peak is a direct confirmation of the successful immobilization of the 4-hydroxyphenyl moiety.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

EIS is a powerful technique to probe the interfacial properties of the modified electrode. In the presence of a redox probe, the Nyquist plot for the modified electrode will typically show a larger semicircle diameter compared to the bare GCE, indicating an increased charge transfer resistance (Rct). This increase in Rct is consistent with the formation of an organic layer that hinders the electron transfer between the redox probe and the electrode surface.

-

Surface Analysis

-

X-ray Photoelectron Spectroscopy (XPS):

-

XPS provides elemental and chemical state information about the surface. The XPS spectrum of the modified GCE should show the presence of oxygen and a C 1s spectrum with components corresponding to C-O and C-C bonds of the phenyl ring, confirming the presence of the 4-hydroxyphenyl group. [4]

-

Quantitative Data Summary

| Parameter | Typical Value/Range | Significance |

| Grafting Potential (Reduction) | -0.4 V to -0.8 V vs. Ag/AgCl | Potential at which the diazonium group is reduced. |

| 4-Hydroxyphenyl Oxidation Potential | +0.4 V to +0.6 V vs. Ag/AgCl (pH dependent) | Characteristic potential for the oxidation of the grafted phenol. |

| Surface Coverage (Γ) | 1 x 10⁻¹⁰ to 5 x 10⁻¹⁰ mol/cm² | Indicates the density of the grafted layer. |

| Charge Transfer Resistance (Rct) | Increases significantly after grafting | Confirms the formation of a blocking layer. |

Applications in Sensor Development

The 4-hydroxyphenyl modified GCE is a versatile platform for the development of electrochemical sensors for a wide range of analytes.

-

Direct Detection of Phenolic Compounds: The electrode can be used for the direct electrochemical detection of other phenolic compounds through electrocatalytic effects.

-

pH Sensing: The oxidation potential of the grafted phenol is pH-dependent, allowing for the development of pH sensors.

-

Biosensors: The hydroxyl group provides a convenient site for the covalent immobilization of enzymes (e.g., glucose oxidase, tyrosinase) or antibodies for the development of highly specific biosensors. For example, a tyrosinase-modified electrode can be used for the sensitive detection of phenols in environmental samples. [5]* Drug Analysis: The modified electrode can be used to detect pharmaceutical compounds that can be electrochemically oxidized or reduced at the modified surface.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No reduction peak during grafting | Incomplete diazotization; decomposition of diazonium salt. | Ensure the diazotization reaction is carried out at 0-5 °C and use the solution immediately. |

| Poor reproducibility | Inconsistent electrode pre-treatment. | Strictly follow the electrode polishing and cleaning protocol. |

| High background current | Contamination of the electrolyte or glassware. | Use high-purity reagents and thoroughly clean all glassware. |

| No oxidation peak for the grafted phenol | Grafting failed or the layer is too thick and insulating. | Confirm grafting with a redox probe. Reduce the number of grafting cycles or the diazonium salt concentration. |

References

-

Phal, S., Shimizu, K., Mwanza, D., Mashazi, P., Shchukarev, A., & Tesfalidet, S. (2020). Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers. Molecules, 25(19), 4575. [Link]

-

Phal, S., Shimizu, K., Mwanza, D., Mashazi, P., Shchukarev, A., & Tesfalidet, S. (2020). Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers. PubMed, 33036378. [Link]

-

Zaniewski, T., Johnson, A., & Wang, J. (2018). Synthesis and Grafting of Diazonium Tosylates for Thermoplastic Electrode Immunosensors. ACS Omega, 3(10), 13337-13345. [Link]

-

Azzouzi, S., et al. (2022). Electrografting a Hybrid Bilayer Membrane via Diazonium Chemistry for Electrochemical Impedance Spectroscopy of Amyloid-β Aggregation. International Journal of Molecular Sciences, 23(7), 3989. [Link]

-

Phal, S., et al. (2020). Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers. Molecules, 25(19), 4575. [Link]

-

Phal, S., et al. (2020). Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers. ResearchGate. [Link]

-

Phal, S., Shimizu, K., Mwanza, D., Mashazi, P., Shchukarev, A., & Tesfalidet, S. (2020). Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers. Semantic Scholar. [Link]

-

Pinson, J., & Podvorica, F. I. (2020). Grafting of Diazonium Salts on Surfaces: Application to Biosensors. Biosensors, 10(1), 4. [Link]

-

Bélanger, D., & Pinson, J. (2008). In situ generation of diazonium cations in organic electrolyte for electrochemical modification of electrode surface. Electrochimica Acta, 53(24), 6961-6967. [Link]

-

Zaniewski, T., Johnson, A., & Wang, J. (2018). Synthesis and grafting of diazonium tosylates for thermoplastic electrode immunosensors. Analytical Methods, 10(48), 5773-5780. [Link]

-

Al-Mubaddel, F. S., et al. (2022). Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples. ACS Omega, 7(38), 34653-34663. [Link]

Sources

- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Hydroxyazo Dyes via 4-Hydroxybenzenediazonium Coupling

Abstract & Strategic Significance

The synthesis of azo dyes derived from 4-aminophenol and naphthols represents a fundamental yet chemically intricate class of electrophilic aromatic substitutions. Beyond their traditional role as colorants, these hydroxyazo compounds are increasingly pivotal in colon-specific drug delivery systems (CDDS) . The azo bond (

This guide provides a rigorous, self-validating protocol for synthesizing two distinct isomers: 4-(4-hydroxyphenylazo)-1-naphthol (using

Mechanistic Insight: The Quinone-Diazide Equilibrium

The Diazotization Challenge

Unlike simple anilines, 4-aminophenol presents a unique challenge during diazotization. The para-hydroxyl group is strongly electron-donating. Upon diazotization, the resulting 4-hydroxybenzenediazonium ion exists in equilibrium with its zwitterionic diazo-oxide (quinone-diazide) form.

-

Implication: This resonance stabilization makes the diazonium salt less electrophilic than unsubstituted benzenediazonium ions. Consequently, the coupling component (naphthol) must be highly activated (fully deprotonated) to ensure reaction success.

Azo-Hydrazone Tautomerism

A critical quality attribute (CQA) for these dyes is their tautomeric state.

- -Naphthol derivatives typically exist in the Azo form due to para-coupling.

- -Naphthol derivatives (ortho-coupling) predominantly exist in the Hydrazone form in the solid state, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the hydrazone hydrogen.

Diagram 1: Reaction Mechanism & Tautomerism

This pathway illustrates the diazotization of 4-aminophenol followed by coupling with

Caption: Mechanistic pathway from diazotization to the thermodynamically favored hydrazone tautomer in

Experimental Protocol

Materials & Safety Profile

-

4-Aminophenol: Nephrotoxic and light-sensitive. Use fresh, off-white crystals. Dark brown crystals indicate oxidation and will lower yield.

-

Sodium Nitrite (

): Oxidizer. Toxic if ingested. -

Naphthols (

and -

Reaction Temperature: Strictly

. Higher temperatures cause decomposition of the diazonium salt into phenols and nitrogen gas (

Step-by-Step Synthesis

Phase A: Preparation of 4-Hydroxybenzenediazonium Chloride

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 0.01 mol (1.09 g) of 4-aminophenol in 15 mL of 4M HCl.

-

Note: If the solution is dark, treat with activated charcoal and filter before proceeding.

-

-

Cooling: Place the flask in an ice-salt bath. Cool internal temperature to 0–2^\circ\text{C} .

-

Diazotization: Dropwise, add a solution of 0.011 mol (0.76 g)

in 5 mL water.-

Critical Control: Keep temperature

. Stir vigorously. -

Endpoint Check: The solution should turn clear/pale yellow. Test with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required to prevent self-coupling).

-

Phase B: Preparation of the Coupling Agent (Naphthoxide)

-

Solubilization: In a separate beaker, dissolve 0.01 mol (1.44 g) of

-naphthol OR -

Chilling: Cool this alkaline solution to 0–5^\circ\text{C} in an ice bath.

-

Why: Naphthols are insoluble in water but soluble in alkali as naphthoxides (

), which are the active nucleophiles.

-

Phase C: The Coupling Reaction

-

Addition: Slowly pour the diazonium salt solution (Phase A) into the naphthoxide solution (Phase B) with vigorous stirring.

-

Observation: A heavy precipitate will form immediately.

- -Naphthol: Deep purple/brown precipitate.

- -Naphthol: Bright orange-red precipitate ("Para Red" analog).

-

-

pH Adjustment: The final mixture must remain alkaline (pH > 9) to maintain the coupling rate, but not so basic that the diazonium converts to an inert diazotate. If pH drops, add drops of 10% NaOH.

-

Maturation: Stir at

for 30 minutes, then allow to warm to room temperature over 15 minutes. -

Acidification (Optional but Recommended): Carefully neutralize with dilute HCl to pH ~7. This ensures the phenolic groups are protonated for filtration and removes trapped inorganic salts.

Phase D: Isolation & Purification[1][2]

-

Filtration: Collect the solid via vacuum filtration using a Büchner funnel.

-

Washing: Wash with cold water (

) to remove NaCl and excess acid/base. -

Recrystallization:

-

Recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid .

-

Dry in a desiccator or oven at

.

-

Workflow Visualization

Diagram 2: Experimental Workflow This flowchart standardizes the operational steps, ensuring reproducibility.

Caption: Operational flowchart for the synthesis of hydroxyazo dyes.

Characterization & Quality Control

The following data provides a baseline for validating the synthesized compounds.

| Parameter | ||

| IUPAC Name | 4-(4-hydroxyphenylazo)-1-naphthol | 1-(4-hydroxyphenylazo)-2-naphthol |

| Appearance | Dark Violet/Brown Powder | Bright Orange-Red Needles |

| Melting Point | 185 – 190°C (dec.) | 192 – 195°C |

| ~530 nm | ~480 nm | |

| Yield (Typical) | 65 – 75% | 80 – 90% |

| Key IR Peaks | 3350 ( | 3400 ( |

Self-Validating Troubleshooting

-

Issue: No precipitate forms upon mixing.

-

Cause: Solution too acidic; naphthol precipitated as solid phenol rather than reacting.

-

Fix: Add NaOH until precipitate dissolves and re-precipitates as dye.

-

-

Issue: Product is tarry/sticky.

-

Cause: Temperature exceeded 5°C during diazotization, leading to phenol byproducts.

-

Fix: Cannot be fixed. Discard and restart, maintaining strict temperature control.

-

-

Issue: Low Yield.

-

Cause: Oxidation of 4-aminophenol starting material.[3]

-

Fix: Ensure amine is white/off-white before starting.

-

References

-

Synthesis and Characterization of Azo Dyes: Ajani, O., et al. (2013).[4][5] "Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes." Physical Science International Journal, 3(1), 28-41.[4]

-

Tautomerism in Azo Dyes: Antonov, L. (2002). "Tautomerism in Azo Dyes: A Review." Dyes and Pigments.[6][7][8] (Contextual validation via Spectroscopic investigation of azo-hydrazo tautomerization, Indian Academy of Sciences).

-

Biomedical Applications (Drug Delivery): Meena, R., et al. (2020). "Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences." Mini-Reviews in Medicinal Chemistry, 21(9).

-

Educational Protocol Baseline: Chinese University of Hong Kong (CUHK). "Experiment 8: Synthesis of an Azo Dye."

Sources

- 1. benchchem.com [benchchem.com]

- 2. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. journalpsij.com [journalpsij.com]

- 5. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. ijarsct.co.in [ijarsct.co.in]

bio-orthogonal labeling using tyrosine-like diazonium probes

Application Note & Protocols

Bio-orthogonal Labeling of Proteins Using Tyrosine-Reactive Diazonium Probes: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the bio-orthogonal labeling of proteins using tyrosine-like diazonium probes. This powerful chemoselective strategy enables the modification of proteins in complex biological systems by targeting the unique phenolic side chain of tyrosine residues. The core of this methodology is the azo coupling reaction, an electrophilic aromatic substitution that proceeds under mild, biocompatible conditions. We delve into the chemical principles, probe design considerations, and factors influencing reaction selectivity and efficiency. Detailed, step-by-step protocols are provided for in vitro protein labeling, live cell surface modification, and chemoproteomic profiling of tyrosine reactivity. By explaining the causality behind experimental choices and including self-validating measures, this guide equips researchers with the necessary tools to leverage this versatile technology for applications ranging from fundamental cell biology and proteomics to the development of targeted therapeutics and diagnostics.

Introduction

The Principle of Bio-orthogonal Chemistry

Bio-orthogonal chemistry refers to a class of chemical reactions that can proceed within a living system without interfering with or being perturbed by native biochemical processes[1][2]. Coined by Carolyn R. Bertozzi, this concept has transformed our ability to study biomolecules in their natural context[1]. These reactions typically involve two components: a chemical reporter, a small, inert functional group installed onto a biomolecule of interest, and a probe bearing a complementary functional group. The exquisite selectivity of the reaction between the reporter and the probe allows for the specific tagging of biomolecules for visualization, enrichment, or functional manipulation in complex environments like live cells and organisms[3][4].

Tyrosine: An Advantageous Target for Selective Protein Modification

While lysine and cysteine residues have historically been the primary targets for protein bioconjugation, their high abundance or specific redox requirements can present challenges for achieving site-selectivity[5][6]. Tyrosine, in contrast, offers a compelling alternative. Its relatively lower abundance and the unique chemical reactivity of its phenol side chain provide an opportunity for more selective modifications[7]. The tyrosine residue is critical to a wide range of protein activities, including enzymatic catalysis and cell signaling, making it a functionally significant target for chemical probes[8][9].

Overview of Tyrosine-Reactive Diazonium Probes

Aryl diazonium salts have emerged as highly effective reagents for the chemoselective modification of tyrosine residues[7]. These probes react with the electron-rich phenol side chain of tyrosine via an electrophilic aromatic substitution, forming a stable azo bond[8]. A key feature of these probes is their modular design, which typically includes:

-

An Aryl Diazonium Group (-N₂⁺): The electrophilic warhead that selectively targets tyrosine.

-

A Tunable Aryl Scaffold: The reactivity of the diazonium group can be modulated by installing electron-withdrawing or -donating substituents on the aromatic ring[5][10].

-

A Bio-orthogonal Handle: A secondary functional group, such as an alkyne, azide, or aldehyde, that is inert during the initial labeling but can be used for subsequent ligation with a reporter molecule via "click chemistry"[5][8][11].

This two-step labeling approach provides significant flexibility and is central to the power of this technology for modern chemical biology[12].

The Chemistry of Tyrosine-Diazonium Azo Coupling

Reaction Mechanism

The fundamental reaction is an azo coupling, a form of electrophilic aromatic substitution. The aryl diazonium cation acts as a mild electrophile that reacts with the activated aromatic ring of a tyrosine residue. The reaction is most efficient with the deprotonated tyrosinate form, which is a much stronger nucleophile than the protonated phenol[13]. This explains the reaction's strong dependence on pH.

Caption: Chemoproteomic Workflow for Profiling Tyrosine Reactivity.

Procedure:

-

Lysate Preparation & Labeling: a. Prepare cell lysate under native conditions. b. Label the proteome with an alkyne-functionalized diazonium probe (e.g., Probe 1 from Sun et al.)[8] for 1 hour.

-

Biotinylation and Enrichment: a. Add biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate to the labeled lysate to perform the CuAAC click reaction. b. Incubate for 1 hour at room temperature. c. Enrich biotinylated proteins using NeutrAvidin agarose beads for 2 hours.

-

On-Bead Digestion and Cleavage: a. Wash the beads extensively to remove non-specifically bound proteins. b. Resuspend the beads in digestion buffer and add trypsin. Digest overnight at 37 °C. c. Elute the peptides and cleave the azo-linker by incubating with sodium dithionite.[8][13] This step is crucial as it releases the modified peptides from the beads.

-

LC-MS/MS Analysis: a. Desalt the cleaved peptides using a C18 StageTip. b. Analyze the peptides by LC-MS/MS. Search the data for peptides containing a tyrosine residue with the specific mass modification left by the cleaved probe. This allows for precise identification of the labeled tyrosine site.

Conclusion

Bio-orthogonal labeling with tyrosine-reactive diazonium probes is a robust and versatile strategy for protein modification. By understanding the underlying chemistry and carefully controlling reaction parameters like pH, researchers can achieve high selectivity for tyrosine residues in vitro, on live cells, and across entire proteomes. The development of bench-stable reagents has further increased the accessibility and reproducibility of this technique. The protocols and insights provided in this guide serve as a foundation for applying this powerful tool to address complex questions in chemical biology, drug discovery, and biomedical research.

References

- Sun, F., Suttapitugsakul, S., & Wu, R. (2021). An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. Journal of the American Chemical Society.

- Bar-Ziv, T., et al. (2022). Quantitative Functionalization of the Tyrosine Residues in Silk Fibroin through an Amino-Tyrosine Intermediate. Advanced Functional Materials.

- Jones, M. W., et al. (2012). Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts. Journal of the American Chemical Society.

- Bernard, C., et al. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. ACS Omega.

- Szijj, P. A., et al. (2020). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry.

- Hacker, S. M., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science.

- Sun, F., Suttapitugsakul, S., & Wu, R. (2021). An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. ChemRxiv.

- Lin, Y.-H., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society.

- Bernard, C. (2018). Chemoselective bioconjugation reactions of tyrosine residues for application in PET radiochemistry. University of Alberta Libraries.

- Bouzelha, M., et al. (2026). Ultrafast tyrosine-based cell membrane modification via diazonium salts: A new frontier for biomedical applications. Biomedicine & Pharmacotherapy.

- Hacker, S. M., et al. (2021). Functional tyrosine profiling in proteomes and live cells. Nature Chemical Biology.

- Al-Shuaeeb, R. A. A., et al. (2012). Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde. Bioconjugate Chemistry.

- Zheng, W., et al. (2015). Diazonium Chemistry for the Bio-Functionalization of Glassy Nanostring Resonator Arrays. Sensors.

- Wikipedia contributors. Diazonium compound. Wikipedia.